Cas no 2201941-65-1 (N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine)
![N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine structure](https://ja.kuujia.com/scimg/cas/2201941-65-1x500.png)
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-[1-[2-(1-Methylethyl)-4-pyrimidinyl]-4-piperidinyl]-6-(trifluoromethyl)-4-pyrimidinamine
- N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine
-
- インチ: 1S/C17H21F3N6/c1-11(2)16-21-6-3-15(25-16)26-7-4-12(5-8-26)24-14-9-13(17(18,19)20)22-10-23-14/h3,6,9-12H,4-5,7-8H2,1-2H3,(H,22,23,24)
- InChIKey: GQNBRMKTRCVUCE-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C(F)(F)F)=CC(NC2CCN(C3C=CN=C(C(C)C)N=3)CC2)=N1
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6600-3127-5mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-5μmol |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-50mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-2μmol |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-40mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-2mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-15mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-25mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-75mg |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6600-3127-20μmol |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine |
2201941-65-1 | 20μmol |
$79.0 | 2023-09-07 |
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amineに関する追加情報
Professional Introduction to N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 2201941-65-1)
N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2201941-65-1, represents a sophisticated molecular structure that combines several key functional groups, making it a promising candidate for various therapeutic applications.
The molecular architecture of this compound features a pyrimidine core, which is a common motif in many bioactive molecules. Specifically, the structure includes a pyrimidinyl group linked to a piperidine ring, further substituted with a propyl group and a trifluoromethyl group. This particular arrangement of atoms and functional groups contributes to the compound's unique chemical properties and potential biological activities.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The presence of the trifluoromethyl group in N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine is particularly noteworthy, as this substituent is known to enhance metabolic stability and binding affinity to biological targets. This feature makes the compound an attractive scaffold for drug discovery efforts.
Current research in the field of medicinal chemistry has demonstrated that compounds with similar structural features often exhibit potent activity against targets such as kinases and other enzymes involved in signal transduction pathways. The pyrimidine and piperidine moieties are well-documented for their ability to interact with specific amino acid residues in protein targets, leading to inhibition or activation of enzymatic activity. This interaction can be fine-tuned by modifications at various positions within the molecule, including the introduction of halogenated or alkylated groups.
One of the most compelling aspects of N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine is its potential application in oncology research. Preclinical studies have indicated that similar compounds can exhibit inhibitory effects on certain cancer-related kinases, which are often overexpressed in tumor cells. By targeting these kinases, such compounds may disrupt critical signaling pathways that contribute to cell proliferation and survival. The trifluoromethyl group, in particular, has been shown to improve the pharmacokinetic properties of small molecules, enhancing their duration of action and bioavailability.
Furthermore, the propyl substituent in the structure may contribute to the compound's ability to cross the blood-brain barrier, which is a significant challenge in the treatment of central nervous system disorders. By optimizing this part of the molecule, researchers may develop drugs that can effectively reach and treat neurological conditions without significant side effects.
The synthesis of N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-am ine involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group typically requires specialized reagents and catalysts to ensure high yield and selectivity. Similarly, the formation of the piperidine ring necessitates careful consideration of reaction pathways to avoid unwanted byproducts.
In recent years, advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled researchers to form carbon-carbon bonds selectively, allowing for the stepwise construction of intricate molecular frameworks.
Evaluation of N-{1-[2-(propan -2 -yl)pyrimidin -4 -y l]pip eridine -4 -y l}-6-(trifluoromethyl)pyrim idin -4-am ine in preclinical models has provided valuable insights into its potential therapeutic applications. Studies have shown that this compound can inhibit the activity of specific kinases with high selectivity, suggesting its utility as an anti-cancer agent. Additionally, preliminary pharmacokinetic studies indicate that it exhibits favorable properties such as good solubility and stability under physiological conditions.
The development of new drugs is a complex process that involves not only chemical synthesis but also rigorous testing for safety and efficacy. N-{1-[2-(propan -2 -yl)pyrim idin -4 -y l]pip eridine -4 -y l}-6-(trifluoromethyl)py rim idine -4-am ine represents an early stage candidate that has shown promise in preclinical studies. However, before it can be considered for clinical use, it must undergo further testing to evaluate its safety profile and therapeutic potential.
One area where this compound shows particular promise is in combination therapy regimens. By pairing it with other agents that target different aspects of cancer biology, researchers may be able to develop more effective treatments that overcome resistance mechanisms observed with single-agent therapies.
The role of computational chemistry and drug design tools has become increasingly important in modern pharmaceutical research. These tools allow researchers to predict how different molecular structures will interact with biological targets, enabling them to design compounds with enhanced potency and selectivity. In the case of N-{1-[2-(propan -2 -yl)py rim idine -4 -y l]pip eridine -4 -y l}-6-(trifluor om eth yl)py rim idine -4-am ine , computational studies have helped refine its structure to optimize its interactions with potential targets.
In conclusion, N-{1-[2-(propan -2 -yl)py rim idine -4-y l]pip eridine -4-y l}-6-(trif luoro methyl) py rim idine -4-am ine (CAS No. 2201941 65 1 ) is a promising chemical entity with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for further development as a therapeutic agent. With continued research and optimization, this compound may contribute to advancements in treating various diseases, particularly those related to cancer biology.
2201941-65-1 (N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine) 関連製品
- 2098005-89-9(4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine)
- 872521-99-8((2S)-4,6-dioxo-2-Piperidinecarboxylic acid)
- 2024145-75-1(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-4-yl)-)
- 1510723-59-7(2-1-(aminomethyl)cyclopentyl-4,5-dimethylphenol)
- 2199832-70-5(1-(2-Chlorophenyl)-N-[4-fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1H-pyrazole-4-carboxamide)
- 1469769-23-0(4-methoxy-N-(2-methylcyclopentyl)aniline)
- 19422-76-5(3-chloro-N-(2-methylphenyl)propanamide)
- 2138547-54-1(3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 1227571-74-5(2-fluoro-5-methoxypyridin-4-amine)




